crystallin mu
Description
Properties
CAS No. |
147681-64-9 |
|---|---|
Molecular Formula |
C9H8N2O4S |
Synonyms |
crystallin mu |
Origin of Product |
United States |
Molecular Architecture and Dynamics of Crystallin Mu
Protein Primary Structure and Post-Translational Modifications
Human recombinant CRYM, expressed in E. coli, consists of a single polypeptide chain of 314 amino acids with a theoretical molecular mass of 35.9 kDa. prospecbio.com The primary structure of CRYM shares 31–33% amino acid sequence identity with bacterial ornithine cyclodeaminases and 30% with archaeal AF1665 AlaDH. nih.gov
Post-translational modifications (PTMs) are covalent changes to a protein's primary structure that can affect its function, localization, and interactions. iastatedigitalpress.com While general information on crystallin PTMs includes deamidation, oxidation, interactions with metal cations, proteolysis, and glycosylation, specific detailed research findings on the PTMs of crystallin mu are not extensively detailed in the provided search results. escholarship.orgresearchgate.netpnas.org However, studies on other crystallins highlight the importance of PTMs in their stability and potential role in age-related conditions like cataract formation. escholarship.orgresearchgate.net Mass spectrometry analysis of authentic αL-crystallin from bovine eye lenses has identified known post-translational modifications, suggesting that PTMs are a feature of crystallins in general. pnas.org
Oligomerization State of this compound: Homodimer Formation
μ-Crystallin exists as a homodimer, meaning it is formed by two identical subunits. nih.govresearchgate.net Early characterization of μ-crystallin identified it as a dimer of two identical 38,000 Da subunits. nih.gov This dimeric state is consistent with observations for many members of the μ-crystallin/ornithine cyclodeaminase (OCD) family. researchgate.net The crystal structure of ornithine cyclodeaminase, a related protein, reveals a homodimeric fold where subunits contribute to both cofactor and substrate binding sites, as well as oligomerization. researchgate.net The dimerization interface is located in a small sub-domain characterized by a β-stranded fold. researchgate.net
This compound Conformation and Ligand-Induced Changes
The conformation of this compound is influenced by ligand binding. Comparisons of the apo form (without ligand) and the NADPH-bound form of mouse μ-crystallin reveal a rearrangement of the protein upon NADPH binding. nih.govresearchgate.net This rearrangement reduces the flexibility of several residues and primes the binding pocket into a conformation more competent for T3 binding. nih.govresearchgate.net This suggests a cooperative mechanism where cofactor binding influences thyroid hormone binding. nih.govresearchgate.net
Ligand binding, in general, can induce significant conformational changes in proteins, often triggering a transition between different states, such as open (apo) and closed (holo) conformations observed in binding proteins. slu.seelifesciences.org These changes can involve rearrangements of domains or more localized alterations in the protein structure. frontiersin.orgfrontiersin.org
Structural Basis of Cofactor Binding by this compound
This compound is a NADPH-regulated protein that utilizes both NADH and NADPH as cofactors for its ketimine reductase activity. nih.gov The crystal structure of ornithine cyclodeaminase, a related enzyme, provides insight into cofactor binding within this protein family. One molecule of NADH binds per monomer via a canonical Rossmann fold, a common structural motif for nucleotide-binding proteins. researchgate.net This suggests a similar mode of NADPH binding in μ-crystallin. Specific residues within the Rossmann fold interact with the cofactor. researchgate.net UniProt data for human CRYM indicates NADP binding sites at positions 143-148, 168, and 169. uniprot.org
Structural Basis of Thyroid Hormone Binding by this compound
μ-Crystallin is a high-affinity thyroid hormone binding protein, showing strong binding to T3 with a KD of 0.3 nM. nih.gov The crystal structure of mouse μ-crystallin complexed with NADPH and T3 has revealed the location and detailed interactions of the thyroid hormone binding site. nih.govresearchgate.net T3 binding is primarily mediated by hydrophobic interactions. nih.govresearchgate.net Specific residues involved in hydrophobic interactions with T3 in murine μ-crystallin include Phe58, Phe79, and Val49. nih.gov Hydrogen bonds also play a role, with Ser228 and Arg47 forming hydrogen bonds directly with T3. nih.gov Additionally, Lys75, Arg118, Ser228, and Leu292 interact with T3 through bridging water molecules. nih.gov
The binding of T3 competitively inhibits the ketimine reductase activity of μ-crystallin, with KI values of 0.60 nM for T3 and 0.75 nM for T4. nih.gov This suggests a regulatory mechanism where thyroid hormone availability influences the enzymatic function of CRYM.
Data Tables
| Interaction Type | Residues Involved (Murine μ-Crystallin) | Ligand | Reference |
| Hydrophobic Interactions | Phe58, Phe79, Val49 | T3 | nih.gov |
| Direct Hydrogen Bonds | Ser228, Arg47 | T3 | nih.gov |
| Water-Mediated Hydrogen Bonds | Lys75, Arg118, Ser228, Leu292 | T3 | nih.gov |
| Cofactor Binding Sites | 143-148, 168, 169 (Human CRYM) | NADP+ | uniprot.org |
| Ligand | Binding Affinity (KD or KI) | Activity Affected | Reference |
| T3 | KD = 0.3 nM | Binding | nih.gov |
| T3 | KI = 0.60 nM | Ketimine Reductase Inhibition | nih.gov |
| T4 | KI = 0.75 nM | Ketimine Reductase Inhibition | nih.gov |
Enzymatic Catalysis of Crystallin Mu
Ketimine Reductase Activity of Crystallin Mu (EC 1.5.1.25)
This compound is classified as a ketimine reductase with the enzyme commission number EC 1.5.1.25. uniprot.orgptglab.comgenecards.orguniprot.orgassaybiotechnology.com This classification indicates that it is an oxidoreductase acting on the CH-NH group of donors, utilizing NAD⁺ or NADP⁺ as an acceptor. wikipedia.org Specifically, it catalyzes the reduction of cyclic ketimines to their corresponding reduced forms. wikipedia.org Research has confirmed that purified human this compound possesses ketimine reductase activity. nih.gov
Substrate Specificity and Reaction Mechanisms of this compound
This compound demonstrates specificity for certain cyclic ketimines. Its catalytic activity involves the reduction of the imine (C=N) bond within these substrates. uniprot.orgabcam.comsinobiological.comolink.com
Reduction of Imine Bonds in Brain Substrates
CRYM specifically catalyzes the reduction of imine bonds in substrates found in the brain. uniprot.orgabcam.comsinobiological.comolink.com These substrates are considered putative neuromodulators or neurotransmitters. nih.gov The enzyme's action on these imine bonds is a key aspect of its enzymatic function. uniprot.orgabcam.comsinobiological.comolink.com
Interaction with Cystathionine (B15957) Ketimine and Lanthionine (B1674491) Ketimine
Among the brain substrates, this compound is known to interact with and reduce cystathionine ketimine (CysK) and lanthionine ketimine (LK). glygen.orguniprot.orgabcam.comsinobiological.comolink.comuniprot.orgebi.ac.ukjensenlab.orgebiohippo.com These sulfur-containing cyclic imino acids are metabolites found in the mammalian brain. wikipedia.orgnih.govnih.gov The reduction of these ketimines by CRYM is a specific enzymatic function. uniprot.orgabcam.comsinobiological.comolink.com
Cofactor Utilization by this compound: NADPH and NADH Dependency
This compound requires a cofactor for its enzymatic activity. It can utilize either NADH or NADPH as a cofactor. wikipedia.orgnih.gov NADPH is the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403), and NADH is the reduced form of nicotinamide adenine dinucleotide. wikipedia.orgwikipedia.orgecsci.co.kr The binding of NADPH to this compound has been shown to induce a conformational change in the protein, which can influence its interaction with other molecules, such as thyroid hormone. researchgate.netnih.gov
Kinetic Characterization of this compound Catalysis
Studies on the kinetic properties of this compound have provided insights into its catalytic efficiency and substrate preferences. The enzyme's activity can be influenced by factors such as pH, with optimal activity reported at acidic pH (pH 5.0) for certain substrates like aminoethylcysteine (B1238168) ketimine (AECK), while at neutral pH (pH 7.2), 1-piperideine-2-carboxylate (B1234270) is a more active substrate. wikipedia.org Thyroid hormone, specifically T3, has been identified as a strong reversible inhibitor of this compound's enzymatic activity at nanomolar concentrations. wikipedia.orgnih.gov
While specific detailed kinetic data (like Km and Vmax values for various substrates and cofactors) were mentioned in the search results as being characterized in research, the exact numerical data points were not consistently provided in a format suitable for direct extraction into a comprehensive table within the search snippets. However, the literature indicates that recombinant human this compound exhibits a maximum specific activity similar to that of the native enzyme. nih.gov
Thyroid Hormone Interactions and Regulatory Roles of Crystallin Mu
Crystallin Mu as a Thyroid Hormone Binding Protein (THBP)
This compound is recognized as a significant intracellular thyroid hormone-binding protein (THBP). nih.govwikipedia.org It is primarily found in the cytoplasm of cells in various tissues, including the brain, kidney, muscle, and prostate. nih.govresearchgate.net Its function as a THBP is crucial for regulating the levels of free thyroid hormones within the cell. nih.gov
The binding of thyroid hormones to this compound is dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). wikipedia.orgnih.gov This NADPH-regulated binding is a key feature that distinguishes this compound's interaction with thyroid hormones. nih.govnih.gov The protein itself is a homodimer, composed of two identical subunits. uniprot.org
Binding Affinity and Specificity for Thyroid Hormones (T3, T4)
This compound exhibits a high affinity for both triiodothyronine (T3) and thyroxine (T4), the primary thyroid hormones. nih.govnih.gov Research has demonstrated that T3 binds to this compound with a high affinity, and this interaction is crucial for the protein's role in modulating thyroid hormone signaling. nih.govnih.gov
Interactive Data Table: Binding Affinity of this compound for Thyroid Hormones
| Compound | Dissociation Constant (Kd) | Notes |
|---|---|---|
| Triiodothyronine (T3) | 0.5 nM | Binding is NADPH-dependent. nih.gov |
| Thyroxine (T4) | - | Binds with high affinity, though specific Kd values are less consistently reported than for T3. nih.govnih.gov |
The binding of these hormones to this compound is specific, and this specificity is fundamental to its physiological function. nih.gov This high-affinity binding allows this compound to effectively sequester thyroid hormones within the cytoplasm. nih.govmeduniwien.ac.at
Thyroid Hormone as a Reversible Inhibitor of this compound Enzymatic Activity
Beyond its role as a binding protein, this compound also possesses enzymatic activity as a ketimine reductase. oup.comnih.gov This enzyme catalyzes the reduction of cyclic ketimines. uniprot.org A significant aspect of the interplay between this compound and thyroid hormones is the ability of these hormones to act as potent, reversible inhibitors of this enzymatic activity. uniprot.orgnih.gov
Both T3 and T4 have been shown to inhibit the ketimine reductase function of this compound. uniprot.org This inhibition is competitive, meaning the thyroid hormones bind to the active site of the enzyme, thereby preventing the substrate from binding. nih.govscbt.com
Interactive Data Table: Inhibition of this compound Enzymatic Activity by Thyroid Hormones
| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition |
|---|---|---|
| Triiodothyronine (T3) | 0.60 nM | Reversible, Competitive nih.govnih.gov |
| Thyroxine (T4) | 0.75 nM | Reversible, Competitive nih.gov |
This reciprocal regulation, where thyroid hormones inhibit the enzyme and the enzyme's substrate can compete with thyroid hormone binding, suggests a sophisticated mechanism for controlling both enzymatic activity and thyroid hormone availability. oup.com
Regulation of Intracellular Thyroid Hormone Bioavailability by this compound
By binding to thyroid hormones, this compound plays a critical role in regulating their intracellular bioavailability. oup.comoup.com It acts as a cytosolic buffer, sequestering T3 and T4 and thereby controlling the amount of free hormone available to interact with nuclear receptors. nih.govexlibrisgroup.com Overexpression of this compound has been shown to increase the uptake and decrease the efflux of T3 from cells, effectively increasing the intracellular concentration of the hormone. meduniwien.ac.atoup.com
This regulation is crucial because only free thyroid hormones can translocate to the nucleus and bind to thyroid hormone receptors (TRs) to exert their effects on gene expression. frontiersin.org Therefore, by controlling the pool of free T3 and T4, this compound directly influences the magnitude of thyroid hormone signaling within a cell. nih.gov
Influence of this compound on Thyroid Hormone Action and Receptor Interactions
The sequestration of thyroid hormones by this compound directly impacts their ability to interact with thyroid hormone receptors (TRs), such as TRα and TRβ. meduniwien.ac.at By reducing the concentration of free T3, this compound can antagonize thyroid hormone signaling. meduniwien.ac.at This is particularly relevant in tissues where both this compound and TRs are expressed. oup.com
For instance, in prostate cancer cells, this compound has been shown to counteract thyroid hormone signaling by sequestering T3 and preventing its binding to its cognate receptors. meduniwien.ac.at This suggests that this compound can act as a modulator of thyroid hormone-dependent cellular processes.
This compound in Thyroid Hormone Sequestration and Transport
This compound's high affinity for thyroid hormones makes it an effective molecule for their intracellular sequestration. nih.govmeduniwien.ac.at This sequestration can be viewed as a form of intracellular transport or storage, ensuring a readily available pool of thyroid hormone that can be released when needed. nih.govnih.gov
While dedicated transporters like MCT8 and MCT10 are responsible for moving thyroid hormones across the cell membrane, this compound manages the intracellular fate of these hormones once they enter the cytoplasm. researchgate.net Studies have shown that co-expression of this compound with transporters like MCT8 can amplify the intracellular accumulation of T3 by preventing its efflux. researchgate.net This highlights the cooperative role of this compound and membrane transporters in maintaining cellular thyroid hormone homeostasis.
Genetic and Transcriptional Regulation of Crym
Genomic Localization of the CRYM Gene
The precise location of the CRYM gene on a chromosome is fundamental to understanding its function and regulation. Its position has been identified in both human and murine genomes.
Human CRYM Gene (Chromosome 16p12.2)
In humans, the CRYM gene is situated on the short (p) arm of chromosome 16 at position 12.2. nih.govwikipedia.orgjax.orggenenames.orgdrugbank.com This specific locus, 16p12.2, places it within a particular neighborhood of other genes, which can sometimes influence its expression. The gene itself spans a significant length of genomic DNA. nih.gov
Murine Crym Gene (Chromosome 7)
The murine ortholog of the human CRYM gene, designated as Crym, is found on chromosome 7 in mice. wikipedia.orgjax.orgnih.gov Its specific location is in the F2 region of the chromosome. nih.gov The conservation of this gene across species highlights its essential biological roles.
Transcript Variants and Splicing Patterns of CRYM
The CRYM gene gives rise to multiple protein isoforms through the process of alternative splicing. wikipedia.org This mechanism allows a single gene to encode a variety of functionally distinct proteins. In mammalian cells, it is a common phenomenon, with a large percentage of human pre-mRNAs undergoing alternative splicing. mdpi.com This process can involve exon skipping, the use of alternative donor or acceptor sites, and intron retention. mdpi.com For the CRYM gene, multiple transcript variants have been identified, although some may be expressed in a tissue-specific manner. wikipedia.orgfrontiersin.org For instance, studies in cattle have shown that while one transcript variant is broadly expressed, others are specific to the brain or testis. frontiersin.org
Transcriptional Control Mechanisms of CRYM Expression
The expression of the CRYM gene is tightly controlled by various regulatory elements and signaling pathways. These mechanisms ensure that the Crystallin Mu protein is produced in the correct tissues and at appropriate levels.
Role of AP-1 Site in CRYM Promoter Regulation
The Activator Protein-1 (AP-1) binding site within the promoter region of the CRYM gene plays a crucial role in regulating its transcription. nih.govmybiosource.comatlasgeneticsoncology.org The AP-1 transcription factor is a key mediator of cellular responses to various stimuli, including growth factors and stress signals. While the AP-1 site is important, its regulatory activity often involves interaction with other cis-acting elements to control gene expression. nih.gov The expression of this compound has been shown to be regulated through this AP-1 site in its promoter. nih.govnih.gov
Androgen-Dependent Regulation of CRYM in Specific Tissues
In certain tissues, the expression of CRYM is influenced by androgens, a class of steroid hormones. This androgen-dependent regulation is particularly relevant in the context of prostate cancer. nih.govmeduniwien.ac.at Studies have demonstrated that CRYM expression can be responsive to androgens in some prostate cancer cell lines. nih.govresearchgate.net The classical pathway of androgen action involves the androgen receptor (AR), which, upon binding to androgens, can interact with specific DNA sequences known as androgen response elements (AREs) to modulate the transcription of target genes. mdpi.com Research suggests that CRYM can antagonize both thyroid and androgen receptor signaling in prostate cancer. nih.govmeduniwien.ac.atbiorxiv.org Specifically, lower levels of CRYM expression have been observed in prostate cancer compared to normal prostate tissue, with a further decrease in metastatic disease. nih.govmeduniwien.ac.at
Tissue-Specific and Developmental Expression Profiles of this compound
The expression of the CRYM gene is not uniform throughout the body, with specific tissues showing significantly higher levels of the protein. This differential expression suggests a tailored role for this compound depending on the cellular context.
This compound is prominently expressed in neural tissues, particularly the brain and retina. uniprot.orgnih.gov In the human brain, the highest levels of CRYM mRNA are found in the basal ganglia, followed by the heart. nih.gov At the protein level, μ-crystallin is most abundant in the basal ganglia and cerebral cortex. nih.gov Studies in kangaroos have also shown that outside of the lens, where it is highly abundant, μ-crystallin is preferentially expressed in the retina and brain. nih.gov An almost full-length cDNA for μ-crystallin has been cloned from the human retina, confirming its expression in this neural tissue. nih.gov Its presence in these tissues points to its potential involvement in neural metabolism and signaling, possibly through its role as a ketimine reductase or by modulating thyroid hormone availability. uniprot.orgnih.gov
Beyond the nervous system, this compound is significantly expressed in muscle, kidney, and prostate tissues. nih.govcooper.eduuniprot.orgsinobiological.com Data from the Human Protein Atlas confirms cytoplasmic expression in the heart, kidney, and central nervous system. proteinatlas.org In humans, the highest protein expression levels are observed in the basal ganglia, cerebral cortex, kidney, and prostate. nih.gov The expression in these tissues suggests a role in metabolic regulation, given its function as a thyroid hormone binding protein which is crucial for metabolism and thermogenesis. nih.govnih.govcooper.edu In fact, transgenic mice overexpressing Crym in skeletal muscle showed a metabolic shift from glycolysis towards fat catabolism. nih.gov
The expression of this compound undergoes dynamic changes during development. In the rat brain, CRYM is expressed in the cerebral cortex, basal ganglia, hippocampus, and corticospinal tract during the early postnatal period. nih.gov As development progresses, its expression becomes more restricted to large pyramidal neurons in layers V and VI of the cerebral cortex and pyramidal cells in the deep layer of CA1 in the hippocampus. nih.gov Interestingly, even within these specific regions, CRYM-positive and negative neurons are found in a mosaic pattern. nih.gov This suggests that this compound may play a role in the development and maturation of cortical and hippocampal pyramidal cells in early postnatal life, and later performs more specialized functions in select neuronal populations. nih.govnih.gov Studies using transgenic mice have also utilized the crym gene as a reliable marker for corticospinal tract neurons, highlighting its specific expression in these projection neurons. jneurosci.org
Significant inter-individual variability has been observed in the expression of this compound, particularly in human skeletal muscle. nih.govcooper.edu Research has shown that approximately 15% of individuals express at least 13-fold more CRYM mRNA than the median level. nih.govnih.govcooper.edu This wide range of expression could have physiological implications, potentially influencing individual differences in metabolism and muscle function. nih.govnih.gov The factors contributing to this variability are not yet fully understood but could involve genetic polymorphisms and environmental influences. eur.nlnih.gov This variability underscores the complexity of gene expression regulation and its potential impact on human health and disease. nih.gov
Table of Tissue-Specific Expression of this compound
| Tissue | Expression Level | Reference |
|---|---|---|
| Brain (Basal Ganglia) | High | nih.gov |
| Brain (Cerebral Cortex) | High | nih.gov |
| Retina | High | uniprot.orgnih.gov |
| Kidney | High | nih.govuniprot.org |
| Prostate | High | nih.gov |
| Skeletal Muscle | Variable (High in ~15% of individuals) | nih.govnih.govcooper.edu |
| Heart | Moderate to High | nih.gov |
Biological Systems and Physiological Functions of Crystallin Mu
Crystallin Mu in Metabolic Pathways
This compound is deeply integrated into the metabolic machinery of the cell, influencing everything from amino acid breakdown to the body's use of energy. Its dual function as both a thyroid hormone binder and an enzyme places it at a critical juncture of metabolic regulation. nih.govnih.gov
Role in Lysine (B10760008) Degradation Pathway (Pipecolate Pathway)
A primary enzymatic function of this compound is its role as a ketimine reductase in the lysine degradation pathway, specifically the pipecolate pathway. nih.govresearchgate.net This pathway is the predominant route for lysine catabolism in the adult mammalian brain. researchgate.netmq.edu.au CRYM catalyzes the reduction of Δ¹-piperideine-2-carboxylate (P2C), a cyclic ketimine intermediate, to L-pipecolate. researchgate.netreactome.org This reaction is crucial for the proper breakdown of the essential amino acid lysine within the brain. researchgate.net The enzymatic activity of CRYM in this pathway is potently inhibited by thyroid hormones, suggesting a regulatory link between thyroid status and lysine metabolism in the brain. researchgate.netnih.gov
Modulation of Energy Utilization and Thermogenesis
This compound plays a significant role in modulating energy expenditure and thermogenesis, largely through its interaction with thyroid hormones. nih.govnih.gov Thyroid hormones are well-established regulators of metabolism, and by binding to them, CRYM can influence their availability and action. nih.govabcam.com Studies in mouse models have demonstrated that the overexpression of Crym in skeletal muscle leads to a notable shift in energy substrate utilization. researchgate.netnih.gov Specifically, these mice show a decrease in the respiratory exchange ratio, which corresponds to an increased reliance on fat for energy. researchgate.netumaryland.edu This indicates that high levels of CRYM promote a shift away from glycolysis and towards the catabolism of fat through β-oxidation. nih.govresearchgate.net Conversely, the absence of the Crym gene in mice has been linked to an increase in fat mass when fed a high-fat diet. nih.govnih.gov
Influence on Glycolytic and Oxidative Metabolism
The influence of this compound extends to the balance between glycolytic and oxidative metabolism, particularly in skeletal muscle. researchgate.net Overexpression of Crym in mouse skeletal muscle promotes a shift towards a more oxidative metabolic profile. researchgate.netnih.gov This is evidenced by changes in gene and protein expression that favor slower muscle function and its metabolic correlate, β-oxidation. researchgate.net While overexpression of Crym leads to a greater reliance on fat metabolism, its absence in knockout mice results in the hypertrophy of glycolytic fast-twitch muscle fibers. nih.govnih.gov This suggests that CRYM helps to orchestrate the metabolic phenotype of muscle tissue, steering it towards oxidative pathways. researchgate.net
| Metabolic Pathway | Effect of this compound | Key Findings | References |
|---|---|---|---|
| Lysine Degradation (Pipecolate Pathway) | Acts as a ketimine reductase, converting P2C to L-pipecolate. | This is the main lysine degradation pathway in the adult brain. | nih.govresearchgate.netreactome.org |
| Energy Utilization | Promotes a shift towards fat utilization for energy. | Overexpression in mice increases fat catabolism by 13.7%. | researchgate.netumaryland.edu |
| Glycolytic vs. Oxidative Metabolism | Shifts metabolism from glycolytic towards oxidative pathways. | Overexpression is associated with increased β-oxidation. | nih.govresearchgate.netnih.gov |
This compound in Neurobiological Systems
Beyond its metabolic roles, this compound is significantly involved in the functioning of the nervous system. nih.govoup.com Its expression in neural tissues and its ability to bind thyroid hormones, which are crucial for brain development and function, underscore its neurobiological importance. nih.govnih.gov
Function in Specific Neuronal Populations
Research indicates that this compound performs cell-specific functions in selected neuronal populations. nih.govnih.gov It is expressed in various neural tissues, including the cerebral cortex and striatum. nih.govsinobiological.com Studies suggest that CRYM may play a role in the development of cortical and hippocampal pyramidal cells during the early postnatal period. nih.govnih.gov In the adult brain, it appears to have more specialized functions. For instance, a specific population of astrocytes in the central striatum that expresses CRYM has been shown to gate perseverative behaviors. nih.gov Reducing CRYM levels in these striatal astrocytes in mice led to such behaviors, along with an imbalance in synaptic excitation and inhibition. nih.gov This highlights a crucial role for CRYM in astrocyte-neuron interactions and the regulation of complex behaviors. nih.gov Furthermore, altered expression of CRYM has been associated with several neuropsychiatric and neurodegenerative disorders. nih.govnih.gov
| Neuronal System/Population | Function of this compound | Key Findings | References |
|---|---|---|---|
| Cortical and Hippocampal Pyramidal Cells | May play a role in development during the early postnatal period. | Suggested role in the maturation of these specific neurons. | nih.govnih.gov |
| Striatal Astrocytes | Gates perseverative behavior and regulates synaptic balance. | Reduced levels in mice lead to perseverative behaviors and synaptic dysfunction. | nih.gov |
Role in Striatal Astrocytes and Behavior Modulation
This compound (CRYM), a protein encoded by the CRYM gene, is notably expressed in a specific population of astrocytes within the central striatum. neurosciencenews.com Astrocytes, a type of glial cell, are essential for supporting neuronal function. researchgate.net Within the striatum, a brain region critical for controlling behavior, CRYM-positive astrocytes have been identified as key regulators of perseverative behaviors. neurosciencenews.comresearchgate.net Perseveration, the repetition of a particular response, is a behavior associated with several neuropsychiatric disorders, including autism spectrum disorder and obsessive-compulsive disorder. neurosciencenews.compsypost.org
Research using mouse models has demonstrated that a reduction of CRYM in striatal astrocytes leads to an increase in perseverative behaviors. neurosciencenews.comresearchgate.netpsypost.org This behavioral change is linked to a dysfunctional balance between excitatory and inhibitory signals at the synaptic level. neurosciencenews.comresearchgate.net Specifically, the loss of CRYM in these astrocytes disrupts the normal control of neurotransmitter release from neurons projecting from the orbitofrontal cortex to the striatum. researchgate.netresearchgate.net This results in excessive glutamate (B1630785) release and increased synaptic excitation in medium spiny neurons, the principal neurons of the striatum. researchgate.netresearchgate.net These findings highlight a crucial role for a distinct population of astrocytes in gating complex behaviors and suggest that the interaction between astrocytes and neurons could be a target for therapeutic interventions for neuropsychiatric disorders characterized by perseverative behaviors. researchgate.net
Table 1: Effects of Reduced this compound in Striatal Astrocytes
| Experimental Observation | Consequence | Associated Disorders |
|---|---|---|
| Reduced CRYM expression in striatal astrocytes neurosciencenews.comresearchgate.net | Increased perseverative behaviors in mice neurosciencenews.comresearchgate.netpsypost.org | Autism, OCD, Huntington's disease neurosciencenews.compsypost.orgnews-medical.net |
| Dysfunctional excitatory-inhibitory synaptic balance neurosciencenews.comresearchgate.net | Increased fast synaptic excitation in medium spiny neurons researchgate.net | Neuropsychiatric disorders neurosciencenews.comresearchgate.net |
| Loss of astrocyte-gated control of neurotransmitter release researchgate.net | Excessive glutamate release researchgate.net | - |
Interaction with Neuroactive Cyclic Ketimines
This compound also functions as an enzyme, specifically a ketimine reductase. nih.govwikipedia.org In this capacity, it catalyzes the reduction of cyclic ketimines, which are naturally occurring molecules in the brain. prospecbio.comabcam.comsinobiological.com This enzymatic activity is a key aspect of the lysine degradation pathway in the brain. nih.govnih.gov
The interaction between CRYM and cyclic ketimines is significant due to the potential neuroactive properties of these ketimines. oup.com While once considered metabolic waste products, there is growing evidence that some cyclic ketimines may act as neurotransmitters or neuromodulators. nih.govoup.com CRYM reduces various cyclic ketimine substrates, including sulfur-containing ones like cystathionine (B15957) ketimine and lanthionine (B1674491) ketimine. abcam.comsinobiological.comuniprot.org
The enzymatic activity of CRYM is strongly and reversibly inhibited by thyroid hormones, particularly T3. wikipedia.orgabcam.comoup.com This suggests a complex interplay where the binding of cyclic ketimine substrates and thyroid hormones to CRYM is competitive. oup.com Therefore, the levels of cyclic ketimines in the cytosol can influence the bioavailability of free thyroid hormone, and vice versa. oup.com This positions CRYM at a critical intersection of metabolism and neurotransmission. nih.gov
This compound in Brain Development
The expression of this compound is regulated during different stages of brain development, suggesting its involvement in the maturation of neural structures. nih.gov Research indicates that CRYM may play a role in the development of pyramidal cells in the cortex and hippocampus during the early postnatal period. nih.gov
A primary mechanism through which CRYM is thought to influence brain development is its function as a thyroid hormone-binding protein. prospecbio.comnih.gov Thyroid hormones are crucial for numerous developmental processes in the brain, including neuronal migration, differentiation, and the formation of synapses. By binding to thyroid hormones, CRYM can regulate their local concentration and availability, thereby influencing these critical developmental events. nih.gov The proper temporal and spatial regulation of thyroid hormone signaling by CRYM is likely essential for the normal formation of brain circuits.
This compound and Immune/Inflammatory Response Modulation
Beyond the nervous system, this compound is implicated in the modulation of immune and inflammatory responses. While crystallins are a diverse group of proteins, some, like α-crystallins, have been shown to regulate astrogliosis (the reaction of astrocytes to injury) in response to inflammatory signals. arvojournals.org Astrocytic dopamine (B1211576) D2 receptors have been found to suppress neuroinflammation through a mechanism dependent on αB-crystallin. nih.gov
Role in Endotoxin-Induced Uveitis
A specific role for this compound in inflammation has been investigated in the context of endotoxin-induced uveitis (EIU), an animal model for acute inflammation of the eye. arvojournals.orgarvojournals.org In this model, inflammation is triggered by the injection of lipopolysaccharide (LPS), a component of bacterial cell walls. arvojournals.org
Studies in mouse models of EIU have shown that the expression of CRYM mRNA and protein is significantly increased in the iris-ciliary body following LPS injection. arvojournals.orgarvojournals.org To understand the function of this upregulation, researchers compared the inflammatory response in normal (wild-type) mice and mice lacking the CRYM gene (CRYM knockout). arvojournals.orgnih.gov While there was no significant difference in the number of inflammatory cells in the anterior chamber of the eye on day 1, by day 5, the CRYM knockout mice showed a significantly lower number of infiltrating cells compared to the wild-type mice. arvojournals.orgnih.gov
Furthermore, the expression of pro-inflammatory cytokines, specifically interleukin-1α (IL-1α) and interleukin-6 (IL-6), was significantly lower in the CRYM knockout mice on day 5. arvojournals.orgnih.gov These findings suggest that CRYM plays a role in the later phase of the inflammatory response in EIU. arvojournals.orgarvojournals.org
Table 2: Research Findings on this compound in Endotoxin-Induced Uveitis
| Model | Key Finding | Cytokine Modulation | Conclusion |
|---|---|---|---|
| Endotoxin-Induced Uveitis (EIU) in mice arvojournals.orgnih.gov | CRYM mRNA and protein are upregulated post-LPS injection. arvojournals.orgarvojournals.org | Expression of IL-1α and IL-6 mRNA is lower in CRYM knockout mice at day 5. arvojournals.orgnih.gov | CRYM is involved in the late phase of inflammation in EIU. arvojournals.org |
| EIU in mice arvojournals.orgnih.gov | CRYM knockout mice have fewer inflammatory cells in the anterior chamber at day 5. arvojournals.orgnih.gov | - | CRYM plays a role in the development of the second peak of murine EIU. arvojournals.orgnih.gov |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound (CRYM) |
| Glutamate |
| Cystathionine ketimine |
| Lanthionine ketimine |
| Thyroid hormone (T3) |
| Interleukin-1α (IL-1α) |
| Interleukin-6 (IL-6) |
| Lipopolysaccharide (LPS) |
| NADPH |
| α-crystallin |
Mechanisms of Crystallin Mu Involvement in Pathophysiological Processes
Crystallin Mu in Metabolic Dysregulation
CRYM plays a significant role in modulating cellular metabolism, primarily through its interaction with thyroid hormones, which are critical regulators of metabolic rate and energy expenditure. nih.govdntb.gov.ua It also functions as an enzyme in amino acid metabolism, highlighting its multifaceted role in metabolic pathways. nih.govmdpi.com
This compound is a cytosolic binding protein for the active form of thyroid hormone, 3,5,3′-triiodothyronine (T3). oup.comnih.gov By binding T3, CRYM is presumed to regulate the free intracellular concentration of this hormone, thereby modulating its access to nuclear receptors and influencing the transcription of target genes involved in metabolism. researchgate.net This function is dependent on NADPH; the binding of NADPH to CRYM increases the protein's affinity for T3. nih.gov
Beyond its role in hormone transport, CRYM possesses enzymatic activity as a ketimine reductase. nih.gov This function is part of the lysine (B10760008) degradation pathway and is inhibited by T3 binding. mdpi.com This dual-function capability suggests that CRYM can switch between roles in thyroid hormone signaling and amino acid metabolism based on the local concentration of T3.
Research in murine models demonstrates that the overexpression of Crym in skeletal muscle prompts a significant shift in energy substrate utilization. mdpi.com This shift moves away from glycolysis and towards an increased catabolism of fat through β-oxidation, accompanied by corresponding changes in the expression of metabolically relevant transcripts and proteins. nih.govmdpi.com This suggests that high levels of CRYM are associated with a metabolic phenotype geared towards greater fat metabolism. mdpi.com
Table 1: Functional Roles of this compound in Metabolism
| Function | Description | Key Regulator | Reference |
| Thyroid Hormone Binding | Binds to the active thyroid hormone T3, regulating its intracellular availability. | NADPH | nih.govresearchgate.net |
| Ketimine Reductase Activity | Catalyzes the reduction of cyclic ketimines in the lysine degradation pathway. | T3 (inhibits) | nih.govmdpi.com |
| Energy Metabolism Shift | Promotes a shift from glycolytic metabolism to fatty acid β-oxidation. | Gene Expression Level | mdpi.com |
Studies using murine models have provided direct evidence of CRYM's role in regulating body fat. Ablation of the Crym gene in mice leads to a distinct metabolic phenotype characterized by increased adiposity. nih.gov When fed a high-fat diet, mice lacking the Crym gene exhibit a significant increase in fat mass compared to their wild-type counterparts. dntb.gov.uamdpi.com
Further investigation suggests that a deficiency in CRYM promotes obesity and lipogenesis, in part by increasing the food intake of mice on a high-fat diet. schizophreniaresearchsociety.orgresearchgate.net These findings establish that the absence of CRYM alters energy balance and fat storage, leading to an obesity-prone phenotype under conditions of caloric surplus. Conversely, overexpression of Crym in mouse skeletal muscle is associated with a shift toward enhanced fat metabolism, reinforcing its role in lipid homeostasis. mdpi.com
Table 2: Effects of Crym Gene Modification on Adiposity in Murine Models
| Genetic Modification | Diet | Observed Phenotype | Proposed Mechanism | Reference |
| Gene Ablation (Crym-/-) | High-Fat Diet | Increased fat mass and obesity | Increased food intake, promotion of lipogenesis | nih.govschizophreniaresearchsociety.orgresearchgate.net |
| Gene Overexpression | Standard | Shift towards fat catabolism (β-oxidation) | Altered energy substrate utilization | mdpi.com |
Association with Altered Metabolism and Lipid Homeostasis
This compound in Neurological and Psychiatric Conditions
CRYM is expressed in the brain, where its aberrant expression has been associated with several neurological and psychiatric disorders. nih.govnews-medical.net Its functions as a thyroid hormone binding protein and a ketimine reductase are critical in the central nervous system, where thyroid hormones and amino acid derivatives play crucial roles in development and neurotransmission. researchgate.net
Research has identified differential expression of CRYM in post-mortem brain tissue from individuals with schizophrenia. nih.gov One study using shotgun mass spectrometry found CRYM to be differentially expressed in the dorsolateral prefrontal cortex of schizophrenia patients. nih.gov Another report noted its differential expression in the thalami of affected individuals. nih.gov
Epigenetic studies have provided further insight into this association. High levels of a specific histone modification, H3-(methyl)arginine17, have been linked to the reduced expression of several metabolic genes, including CRYM, in the prefrontal cortex of a subset of individuals with schizophrenia. tandfonline.comfrontiersin.org This suggests that epigenetic misregulation may contribute to the altered CRYM levels observed in the disorder. A large-scale combined analysis of gene expression profiling studies also identified CRYM as a gene with altered expression in schizophrenia. nih.gov
In the context of Huntington's disease (HD), a neurodegenerative disorder characterized by the preferential atrophy of the striatum, CRYM appears to play a neuroprotective role. oup.comnih.gov Analysis of gene expression in both human HD patients and transgenic mouse models of the disease revealed that Crym mRNA levels are reduced in the striatum. oup.comnih.gov This reduction occurs before the onset of significant striatal atrophy, suggesting it may be an early event in the disease process. oup.com
To investigate the functional consequence of this reduction, studies have manipulated Crym expression in HD mouse models. Overexpression of Crym in striatal medium spiny neurons was found to be neuroprotective against the toxicity induced by a fragment of the mutant huntingtin (mHtt) protein. oup.comnih.gov This protective effect was observed as a reduction in cell death, although it did not significantly alter the number or size of mHtt protein aggregates, suggesting the mechanism of protection is independent of a direct effect on mHtt aggregation. oup.comnih.gov
The findings in Huntington's disease models strongly suggest that CRYM levels influence the vulnerability of specific neuronal populations to degeneration. The striatum, a brain region where CRYM is preferentially expressed, is the most affected area in HD. oup.comresearchgate.net The reduction of Crym expression in this vulnerable region is thought to render striatal neurons more susceptible to the toxic effects of the mutant huntingtin protein. oup.comnih.gov
Therefore, CRYM may be a key determinant of the selective vulnerability of the striatum in HD. oup.com The loss of its neuroprotective function, possibly related to its roles in buffering thyroid hormone levels or its enzymatic activity, could be a critical factor contributing to the cascade of events that leads to neuronal death and dysfunction in Huntington's disease. oup.comnih.gov
Neuroprotective Role in Huntington's Disease Models
Genetic Linkages to Hearing Loss (DFNA40)
Mutations in the this compound (CRYM) gene are the cause of Deafness, Autosomal Dominant 40 (DFNA40), a form of nonsyndromic hearing loss. nih.govgenecards.orgpreventiongenetics.com This condition is characterized by hearing impairment that is not associated with other systemic findings. preventiongenetics.com The hearing loss associated with DFNA40 can be pre- or post-lingual, bilateral, and range from moderate to severe. preventiongenetics.com It affects all sound frequencies and may be either nonprogressive or progressive. preventiongenetics.com
The CRYM gene is located on chromosome 16p12.2 and is composed of 8 coding exons. preventiongenetics.com It produces a 314 amino acid protein that is expressed in the human inner ear, as well as other tissues like the retina, heart, brain, muscle, and kidney. preventiongenetics.com Within the inner ear of mice, CRYM is specifically found in the fibrocytes of the cochlea's lateral wall, but not in the inner or outer hair cells. preventiongenetics.comnih.gov This localization suggests a potential role in the potassium-ion recycling system of the inner ear. nih.gov
Several heterozygous mutations in the CRYM gene have been identified in individuals and families with DFNA40. nih.govnih.govresearchgate.net These mutations are inherited in an autosomal dominant manner. nih.govresearchgate.net The severity of hearing loss can vary depending on the specific mutation. researchgate.net For instance, the X315Y mutation has been associated with moderate bilateral hearing impairment that progresses over time, while the K314T mutation is linked to severe, non-progressive bilateral hearing loss from a very early age. researchgate.net Another mutation, P51L, has been found in a large family and is associated with moderate to severe hearing loss. researchgate.netgenomicsengland.co.uk
Studies on the effects of these mutations have shown that they can lead to aberrant intracellular localization of the CRYM protein. nih.gov For example, the normal protein is distributed homogeneously in the cytoplasm, whereas the X315Y mutant shows a vacuolated distribution and the K314T mutant localizes to perinuclear areas. nih.gov This mislocalization may disrupt the normal function of the CRYM protein, leading to hearing impairment. nih.govjensenlab.org Furthermore, the K314T mutation has been shown to impair the NADPH-dependent binding of the thyroid hormone T3 to the CRYM protein. genomicsengland.co.uk
Interactive Table: Mutations in the CRYM Gene and Associated Hearing Loss Phenotypes
| Mutation | Type | Inheritance | Hearing Loss Characteristics | Reference |
| X315Y | De novo nonsense | Autosomal Dominant | Moderate, progressive bilateral hearing impairment | nih.govnih.govresearchgate.net |
| K314T | Missense | Autosomal Dominant | Severe, non-progressive bilateral hearing loss | nih.govnih.govresearchgate.net |
| P51L | Missense | Autosomal Dominant | Moderate to severe hearing loss | nih.govresearchgate.netgenomicsengland.co.uk |
This compound in Cancer Pathogenesis (Prostate Cancer)
Research has indicated a significant role for this compound (CRYM) in the pathogenesis of prostate cancer. guoncologynow.comeurekalert.orgmeduniwien.ac.at Studies have shown that CRYM expression is lower in prostate cancer tissue compared to normal prostate tissue, and it is further reduced in metastatic disease. meduniwien.ac.atbiorxiv.org Low levels of CRYM have been associated with a poor prognosis and early biochemical recurrence in prostate cancer patients. guoncologynow.commeduniwien.ac.atnih.gov
The mechanism by which CRYM influences prostate cancer progression appears to be linked to its function as a thyroid hormone-binding protein. meduniwien.ac.atbiorxiv.orgnih.gov The thyroid hormone T3 has been implicated in the development of prostate tumors. guoncologynow.comeurekalert.org CRYM binds to T3, effectively sequestering it and preventing it from binding to its nuclear receptors. meduniwien.ac.atnih.gov This action antagonizes both thyroid and androgen receptor signaling pathways, which are involved in prostate cancer growth. meduniwien.ac.atbiorxiv.orgnih.gov
In addition to its role in hormone signaling, CRYM has been found to block the intracellular uptake of choline (B1196258). guoncologynow.commeduniwien.ac.atnih.gov Choline is an essential component for the synthesis of cell membranes, and its uptake is crucial for rapidly dividing cancer cells. meduniwien.ac.at By impeding choline uptake, CRYM can inhibit tumor growth. eurekalert.orgmeduniwien.ac.at Therefore, CRYM appears to counteract the growth of prostate tumors through at least two distinct mechanisms, making it a potential biomarker for prognosis and a possible therapeutic target. guoncologynow.comeurekalert.org
Interactive Table: CRYM Expression and Function in Prostate Cancer
| Feature | Finding | Implication | Reference |
| Expression in Prostate Cancer | Decreased in tumor tissue compared to normal tissue | Loss of a tumor-suppressive protein | guoncologynow.commeduniwien.ac.atbiorxiv.org |
| Expression in Metastatic Disease | Further reduced in metastases | Correlation with disease progression | guoncologynow.commeduniwien.ac.atbiorxiv.org |
| Prognostic Value | Low CRYM levels associated with poor prognosis | Potential prognostic biomarker | guoncologynow.commeduniwien.ac.atnih.gov |
| Mechanism of Action | Binds to and sequesters thyroid hormone T3 | Antagonizes thyroid and androgen signaling | meduniwien.ac.atbiorxiv.orgnih.gov |
| Cellular Function | Blocks intracellular choline uptake | Inhibits cancer cell proliferation | guoncologynow.commeduniwien.ac.atmeduniwien.ac.atnih.gov |
This compound Expression in Neurodegenerative Disorders (Amyotrophic Lateral Sclerosis)
This compound (CRYM) has also been implicated in the pathophysiology of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects motor neurons. nih.govnih.gov Studies have observed altered expression of CRYM in the context of ALS. nih.govnih.gov
In a mouse model of familial ALS, a significant increase in Crym expression was observed in the spinal cord as the disease progressed from the pre-symptomatic to the post-symptomatic stage. nih.gov This upregulation was also noted in microglial cells in late stages of the disease in a mouse model, suggesting a potential protective role against neurodegeneration. oup.comnih.gov
In human ALS patients, research has shown a marked loss of CRYM in the corticospinal tract, particularly in the distal regions. nih.gov This suggests that CRYM may serve as a marker for axonal degeneration in this critical motor pathway. nih.gov Furthermore, some studies have identified rare mutations in the CRYM gene in patients with both sporadic and familial ALS, although the functional consequences of these mutations are still under investigation. nih.govresearchgate.net
A recent study exploring tear fluid as a source for ALS biomarkers identified CRYM as part of a six-protein signature that could differentiate between ALS patients and controls. sciety.org This finding highlights the potential of CRYM as a biomarker for ALS, though further validation is needed. sciety.org The precise role of CRYM in ALS pathogenesis, whether it is protective, detrimental, or simply a marker of disease progression, remains an active area of research. nih.govoup.comnih.gov
Interactive Table: Research Findings on this compound in Amyotrophic Lateral Sclerosis
| Study Type | Model/Subject | Key Finding | Potential Implication | Reference |
| Gene Expression Analysis | Familial ALS mouse model | ~26-fold increase in Crym expression in the spinal cord with disease progression | Potential compensatory or protective response | nih.gov |
| Immunohistochemistry | Human ALS brains | Marked loss of CRYM in the corticospinal tract | Marker of axonal degeneration | nih.gov |
| Genetic Sequencing | Sporadic and familial ALS patients | Identification of rare mutations (R169C, H16P) in CRYM | Possible contribution to ALS susceptibility | nih.govresearchgate.net |
| Proteomics | Tear fluid from ALS patients and controls | CRYM identified as part of a discriminatory protein signature | Potential as a non-invasive biomarker | sciety.org |
Evolutionary Trajectory and Comparative Biology of Crystallin Mu
Phylogenetic Origins and Taxon-Specificity of Crystallin Mu
Crystallins are broadly categorized into two classes: ubiquitous and taxon-specific. wikipedia.orgfishersci.ca Ubiquitous crystallins, such as alpha-crystallins, are widely distributed across species and primarily function to maintain the transparency and refractive index of the vertebrate eye lens. wikipedia.orgfishersci.canih.gov In contrast, taxon-specific crystallins are found in a more limited range of organisms and often have functions outside the lens in addition to any potential structural role within it. wikipedia.orgfishersci.canih.gov
CRYM falls into the category of taxon-specific crystallins. wikipedia.orgfishersci.ca It was first identified as a major component of the eye lens in several Australian marsupials. uni.lufishersci.comwikipedia.org However, studies have shown that CRYM is not detectable in the lenses of American marsupials or other vertebrates, highlighting its restricted presence as a major lens protein. fishersci.com Outside the lens, CRYM is expressed in various tissues in mammals, including neural tissue, muscle, and kidney, and is preferentially expressed in neural tissues, retina, and brain in kangaroos. uni.lufishersci.comwikipedia.org This expression pattern underscores its diverse roles beyond potentially contributing to lens structure in specific taxa.
Gene Sharing and Functional Recruitment in this compound Evolution
The evolution of lens crystallins provides compelling examples of "gene sharing," a phenomenon where a single gene encodes a protein that performs one function in one tissue (e.g., an enzyme) and a different function (e.g., a structural role as a crystallin) in another tissue, often the eye lens. wikipedia.orgwikipedia.orgdsmz.defishersci.ptfishersci.comfishersci.ca This occurs without gene duplication, meaning the original protein function is maintained alongside the newly acquired one through changes in gene regulation and expression patterns. wikipedia.org
CRYM is considered a classic example of gene sharing. fishersci.com While serving as a major lens protein in certain marsupials, it also functions as an enzyme, a ketimine reductase, and binds thyroid hormones in other mammalian tissues. wikipedia.orgfishersci.cawikipedia.orgontosight.ai This suggests that the gene encoding CRYM was "recruited" for a role in the eye lens in specific marsupial lineages. fishersci.comwikipedia.orgfishersci.com The recruitment of proteins as lens crystallins often involves altering gene regulation to achieve the high protein concentrations necessary for optical properties. fishersci.com This process may occur through modifications to the promoters of genes already expressed at lower levels in the developing lens for other functional reasons, such as metabolic control or response to stress. fishersci.comfishersci.com
Conservation of the CRYM Gene Across Vertebrate and Invertebrate Lineages
Despite its taxon-specific role as a major lens protein in some marsupials, the CRYM gene itself is conserved across a range of vertebrate lineages. It has been identified in humans, mice, rats, and zebrafish, among others. wikipedia.orgwikipedia.orgmpg.de In these organisms, while not necessarily a primary lens structural protein, CRYM maintains its expression in various tissues, including neural tissues, muscle, and kidney in mammals. wikipedia.orguni.lufishersci.comwikipedia.org This broad conservation of the gene, even when its role in the lens is limited or absent, underscores its important non-lens functions, such as its enzymatic activity as a ketimine reductase and its role as a thyroid hormone binding protein. wikipedia.orgfishersci.cawikipedia.orgontosight.ai
The presence of proteins belonging to the ornithine cyclodeaminase/mu-crystallin family in archaea and bacteria, along with the conservation of the CRYM gene in vertebrates, suggests an ancient origin for this protein family. wikipedia.orgwikipedia.orgwikipedia.org While the specific CRYM gene encoding the mammalian mu-crystallin may have originated later, its relationship to these more ancient microbial enzymes points to a deep evolutionary history for the protein fold and potentially related functions. Studies comparing gene expression patterns across different species can reveal conserved pathways and genes, and CRYM has been noted in the context of conserved genes in regeneration studies, although its specific role in invertebrate regeneration compared to vertebrates in this context requires further detailed investigation. fishersci.caecsci.co.krnih.gov
Convergent Evolution of Crystallin Proteins in Ocular Systems
The eye lens, a crucial component for image formation, has evolved independently multiple times across the animal kingdom. nih.govwikipedia.orgfishersci.se This convergent evolution is particularly evident in the diverse array of proteins that function as crystallins in the lenses of different species. nih.govwikipedia.orgfishersci.ptwikipedia.orgfishersci.senih.gov Unlike universally conserved visual pigments like opsins, lens crystallins are remarkably diverse and often taxon-specific. fishersci.se
This diversity arises because lens cells have opportunistically recruited various proteins, many of which are enzymes or stress proteins with pre-existing functions in other tissues, to serve an optical role. nih.govfishersci.comwikipedia.orgfishersci.comfishersci.cafishersci.se The recruitment process involves changes in gene regulation to achieve the high concentrations required for lens transparency and refractive power. fishersci.comfishersci.se Examples of such recruited proteins include alpha-, beta-, and gamma-crystallins in vertebrates (some related to small heat shock proteins), and other proteins like eta-, omega-, S-, and J-crystallins in various invertebrate lineages, often derived from enzymes like aldehyde dehydrogenases or argininosuccinate (B1211890) lyase. nih.govwikipedia.orgdsmz.defishersci.ptfishersci.cawikipedia.orgfishersci.se
CRYM fits within this paradigm of convergent evolution in ocular systems. Its recruitment as a major lens protein in certain marsupials, while functioning as an enzyme and binding protein in other mammalian tissues, exemplifies how different proteins can be independently adapted for lens function in distinct evolutionary lineages. fishersci.comwikipedia.org The diversity and taxon-specificity of crystallins, including CRYM, serve as powerful illustrations of how convergent evolution, often driven by changes in gene regulation and the recruitment of existing proteins, has shaped the molecular composition of the eye lens across the vast landscape of animal life. nih.govwikipedia.orgfishersci.ptfishersci.senih.gov
Advanced Methodologies for Crystallin Mu Research
In Vitro Biochemical Characterization Techniques
In vitro biochemical techniques are essential for studying the intrinsic properties of the CRYM protein, including its expression, purification, and enzymatic activity.
Recombinant Protein Expression and Purification
To study crystallin mu in detail, obtaining a pure and sufficient quantity of the protein is critical. Recombinant protein expression and purification techniques enable the production of CRYM in heterologous systems. Human recombinant CRYM has been successfully produced in Escherichia coli (E. coli) nih.govprospecbio.comnovateinbio.comantibodies-online.com. This process typically involves cloning the CRYM gene into an expression vector, transforming E. coli cells with the vector, and inducing protein expression. Recombinant human CRYM produced in E. coli has been described as a single, non-glycosylated polypeptide chain prospecbio.comnovateinbio.com. Purification is commonly achieved using chromatographic techniques, often involving affinity tags such as a His-tag fused to the N-terminus of the recombinant protein prospecbio.comnovateinbio.comfishersci.be. Purity is typically assessed by SDS-PAGE, with reported purities often exceeding 95.0% prospecbio.comnovateinbio.comptglab.com.
Recombinant CRYM is often formulated as a sterile filtered colorless solution or a lyophilized powder prospecbio.comnovateinbio.comptglab.com. Storage conditions vary depending on the formulation, with recommendations for storage below -18°C for long-term storage of solutions and -20°C to -80°C for lyophilized powder prospecbio.comnovateinbio.comptglab.com. Carrier proteins like HSA or BSA may be added for long-term storage of solutions to enhance stability prospecbio.com.
Enzyme Activity Assays
This compound functions as a ketimine reductase (EC 1.5.1.25), catalyzing the reduction of imine bonds in specific substrates nih.govuniprot.orgwikipedia.orgreactome.orguniprot.orguniprot.orgoup.com. Enzyme activity assays are used to measure this catalytic function and investigate factors influencing it. CRYM can utilize both NAD+ and NADP+ as cofactors, catalyzing reactions such as the conversion of (3R)-1,4-thiomorpholine-3-carboxylate to 3,4-dehydrothiomorpholine-3-carboxylate (B1257499) uniprot.orguniprot.orguniprot.org. It also reduces cyclic ketimines like piperideine-2-carboxylate (P2C) to L-pipecolic acid (PPCA) in the lysine (B10760008) degradation pathway reactome.orgoup.com.
Assays typically involve incubating purified CRYM protein with the substrate and the appropriate cofactor (NADPH or NADH) and measuring the production of the reduced product or the consumption of the cofactor over time. Research has shown that the thyroid hormone 3,5,3'-l-triiodothyronine (T3) is a strong reversible inhibitor of CRYM's ketimine reductase activity at nanomolar concentrations nih.govwikipedia.orgnih.gov. This suggests a potential regulatory link between thyroid hormone levels and CRYM's enzymatic function nih.govoup.comnih.gov. Studies have also indicated that CRYM's enzymatic activity is optimal at acidic pH nih.gov.
Interactive Table 1: Examples of CRYM Enzyme Activity and Inhibition
| Substrate | Cofactor | Product | Inhibitor | Effect on Activity | Reference |
| (3R)-1,4-thiomorpholine-3-carboxylate | NAD+ | 3,4-dehydrothiomorpholine-3-carboxylate | - | - | uniprot.orguniprot.orguniprot.org |
| (3R)-1,4-thiomorpholine-3-carboxylate | NADP+ | 3,4-dehydrothiomorpholine-3-carboxylate | - | - | uniprot.orguniprot.orguniprot.org |
| Piperideine-2-carboxylate (P2C) | NADPH | L-pipecolic acid (PPCA) | - | - | reactome.org |
| Cyclic ketimines | - | Reduced products | T3 | Strong inhibition | nih.govwikipedia.orgnih.gov |
Note: This is an example of how an interactive table might be presented, summarizing research findings on CRYM enzyme activity.
Molecular Biology Approaches
Molecular biology techniques are crucial for understanding the regulation of CRYM gene expression and the mechanisms that control its transcription.
Gene Expression Analysis (RT-qPCR, Microarray, RNA Sequencing)
Analyzing CRYM gene expression levels provides insights into its transcriptional regulation in different tissues, developmental stages, and disease states. Techniques such as real-time RT-PCR (RT-qPCR), microarray analysis, and RNA sequencing are commonly employed.
RT-qPCR allows for the sensitive and quantitative measurement of CRYM mRNA levels. Studies have used RT-qPCR to examine CRYM expression in response to various stimuli, such as lipopolysaccharide (LPS) injection in rat eyes, showing increased mRNA levels in the iris-ciliary body arvojournals.org. In mouse models of Huntington's disease, RT-qPCR has revealed significantly reduced Crym mRNA levels in the striatum oup.com.
Microarray analysis enables the simultaneous assessment of the expression of thousands of genes, including CRYM. DNA microarray analysis of rat eyes injected with LPS showed a significant increase in CRYM gene expression in the iris-ciliary body arvojournals.org. Retrospective analysis of gene array datasets from Huntington's disease patients and mouse models has also confirmed reduced CRYM mRNA levels oup.com.
RNA sequencing provides a comprehensive view of the transcriptome, allowing for the identification and quantification of all RNA transcripts, including different splice variants of CRYM. This technique can reveal differential CRYM expression in various tissues and conditions. For instance, RNA-seq data has shown high CRYM expression in subcutaneous adipose tissue compared to visceral adipose tissue, correlating with differential chromatin accessibility in the CRYM promoter region peerj.com.
Interactive Table 2: Summary of CRYM Gene Expression Findings
| Technique | Sample Type | Condition/Comparison | Key Finding | Reference |
| Real-time RT-PCR | Rat iris-ciliary body | LPS injection | Increased CRYM mRNA levels | arvojournals.org |
| Real-time RT-PCR | Mouse striatum | Huntington's disease models | Reduced Crym mRNA levels | oup.com |
| DNA Microarray | Rat iris-ciliary body | LPS injection | Increased CRYM gene expression | arvojournals.org |
| Gene Array Datasets | Human/Mouse striatum | Huntington's disease | Reduced CRYM mRNA levels | oup.com |
| RNA Sequencing | Porcine subcutaneous vs. visceral adipose tissue | Tissue comparison | Higher CRYM expression in subcutaneous fat | peerj.com |
Note: This is an example of how an interactive table might be presented, summarizing research findings on CRYM gene expression.
Western blot analysis is often used in conjunction with gene expression analysis to assess the protein levels of CRYM. This technique involves separating proteins by size using gel electrophoresis and then transferring them to a membrane for detection with specific antibodies against CRYM arvojournals.orgabbexa.com. Western blot analysis in mice with EIU showed that CRYM protein levels increased significantly later than mRNA levels arvojournals.org. It has also been used to confirm the preferential expression of CRYM protein in the striatum of rodents and macaques oup.comnih.gov.
Transcriptional Regulation Studies (Promoter Analysis)
Understanding how CRYM gene expression is regulated involves studying its promoter region, the DNA sequence that controls gene transcription initiation. Promoter analysis techniques aim to identify transcription factor binding sites and regulatory elements within the CRYM promoter.
Studies have indicated that the expression of mu-crystallin is regulated through the AP-1 site in its promoter nih.govgenecards.orgnih.gov. AP-1 (Activator protein 1) is a transcription factor that plays a role in various cellular processes. Analyzing the CRYM promoter can involve techniques such as reporter gene assays, where the CRYM promoter region is cloned upstream of a reporter gene (e.g., luciferase), and the activity of the reporter gene is measured under different conditions or in the presence of specific transcription factors.
Chromatin accessibility studies, such as DNase-seq and ATAC-seq, can identify regions of open chromatin in the CRYM promoter, indicating potential regulatory elements accessible to transcription factors peerj.com. ChIP-seq (Chromatin immunoprecipitation sequencing) can be used to identify specific transcription factors that bind to the CRYM promoter region in vivo peerj.com. For example, H3K27ac ChIP-seq data has shown strong H3K27ac peaks across the proximal promoter, transcription start site (TSS), and part of intron 1 of CRYM in subcutaneous adipose tissue, correlating with high CRYM expression peerj.com. Motif enrichment analysis within differential accessible chromatin regions can also identify potential transcription factor binding motifs, such as those for the Krüppel-like factor (KLF) family, which may regulate CRYM expression peerj.com.
Structural Biology Techniques
Determining the three-dimensional structure of this compound is essential for understanding its function, particularly its enzymatic activity and interaction with ligands like NADPH and thyroid hormones. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) are key structural biology techniques used for this purpose.
X-ray crystallography involves obtaining high-quality crystals of the CRYM protein and then diffracting X-rays through the crystals to determine the arrangement of atoms. The crystal structure of human CRYM complexed with NADPH has been reported, refined to a resolution of 2.6 Å nih.gov. This structure revealed that human CRYM forms a stable dimer and has a domain for NADPH binding nih.gov. Crystal structures of mouse CRYM in its apo form, complexed with NADPH, and complexed with both NADPH and triiodothyronine (T3) have also been determined by X-ray diffraction researchgate.netrcsb.org. These structures have provided insights into the conformational changes upon NADPH binding and the location and interactions within the thyroid hormone binding site researchgate.netrcsb.org. T3 binding primarily involves hydrophobic interactions researchgate.net.
NMR spectroscopy is useful for studying the structure and dynamics of proteins in solution, particularly smaller proteins or specific regions of larger proteins creative-biostructure.comnanoimagingservices.com. While X-ray crystallography provides a static picture from a crystal lattice, NMR can offer information about protein flexibility and conformational changes in a more native-like environment creative-biostructure.com.
Interactive Table 3: Structural Biology Techniques Applied to CRYM
| Technique | CRYM State Studied | Key Findings | Resolution (if reported) | Reference |
| X-ray Crystallography | Human CRYM + NADPH | Dimeric structure, NADPH binding domain | 2.6 Å | nih.gov |
| X-ray Crystallography | Mouse CRYM (apo) | Apo form structure | - | researchgate.net |
| X-ray Crystallography | Mouse CRYM + NADPH | Conformational changes upon NADPH binding | 2.19 Å | researchgate.netrcsb.org |
| X-ray Crystallography | Mouse CRYM + NADPH + T3 | Location and interactions of T3 binding site (hydrophobic interactions) | - | researchgate.net |
| NMR Spectroscopy | - | Potentially useful for dynamics, but specific CRYM studies not detailed in provided results. | - | creative-biostructure.comnanoimagingservices.com |
| Cryo-Electron Microscopy | - | Useful for larger complexes or challenging targets; advancements expanding applicability to smaller proteins. | - | creative-biostructure.comnanoimagingservices.comnih.govnih.govresearchgate.net |
Note: This is an example of how an interactive table might be presented, summarizing structural biology findings for CRYM.
These advanced methodologies collectively contribute to a deeper understanding of this compound, from the regulation of its gene expression to the intricacies of its protein structure and enzymatic mechanism. Continued application of these techniques, potentially in integrated approaches, will further elucidate the diverse roles of CRYM in health and disease.
X-ray Crystallography for Ligand-Bound and Apo Forms
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal, such as a protein. This method has been successfully applied to resolve the structure of mouse CRYM in different states: its apo form (without bound ligands), and in complex with its ligands, specifically NADPH and triiodothyronine (T3).
Studies utilizing X-ray crystallography have provided crucial insights into the conformational changes that occur in the CRYM protein upon ligand binding. For instance, comparison of the apo and NADPH-bound forms of mouse CRYM revealed a rearrangement of the protein upon NADPH binding. This rearrangement reduces the degrees of freedom of several residues and primes the binding pocket for T3 interaction, trapping it in a more T3-competent state. Furthermore, crystal structures with bound T3 have elucidated the specific location of the hormone binding site and detailed its interactions, which are primarily hydrophobic.
Computational Structural Biology (In Silico Docking, Molecular Dynamics)
Computational approaches, such as in silico docking and molecular dynamics simulations, complement experimental structural studies by providing theoretical insights into protein-ligand interactions and protein dynamics.
In silico docking experiments have been employed to identify potential ligands for CRYM. By computationally screening databases of molecules, researchers can predict which compounds are likely to bind to the protein's active site or other binding pockets based on their shape and chemical properties. For example, in silico docking performed with the mouse CRYM-T3 form (with T3 removed) identified several ring-containing hydrophobic molecules as potential ligands, suggesting a potentially low specificity for the hydrophobic part of the hormone binding site.
Molecular dynamics simulations are used to simulate the movement and interactions of atoms and molecules over time. This technique can provide details on protein dynamics and how the protein structure behaves in the presence or absence of a ligand. While the provided search results discuss the application of molecular dynamics to other crystallins or proteins to understand structural stability and dynamics, these methods are directly applicable to studying the dynamic behavior of CRYM and the influence of ligand binding on its conformation and flexibility.
Isothermal Titration Calorimetry for Binding Studies
Isothermal Titration Calorimetry (ITC) is a biophysical technique used to quantify the thermodynamic parameters of molecular interactions, such as the binding of a ligand to a protein. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, enthalpy, and entropy.
ITC has been utilized to investigate the binding of various ligands to CRYM, including NADPH, NADP, and T3. These studies provide quantitative data on the strength and thermodynamics of these interactions. For instance, ITC experiments have supported the understanding of the cooperative mechanism observed in CRYM binding. ITC is considered a valuable tool for obtaining a full thermodynamic description of binding reactions.
Genetic Animal Models
Genetic animal models, particularly mice, are invaluable tools for studying the physiological roles of CRYM in a living organism and the consequences of altered CRYM expression.
Crym Knockout Mouse Models
Crym knockout mice (CRYM⁻/⁻) are genetically engineered mice in which the Crym gene has been inactivated. These models are crucial for investigating the physiological functions of CRYM by observing the phenotypic consequences of its absence.
CRYM knockout mice have been used to study the role of CRYM in various biological processes. For example, studies in CRYM knockout mice have investigated the protein's involvement in endotoxin-induced uveitis (EIU), a model of ocular inflammation. In these studies, CRYM⁻/⁻ mice showed a significantly lower number of inflammatory cells in the anterior chamber compared to wild-type mice at later stages of EIU, suggesting a role for CRYM in the late phase of inflammation.
Crym knockout mice have also been used to explore the link between CRYM and metabolism. Studies have shown that Crym knockout mice fed a high-fat diet exhibit increased fat mass and body weight compared to control mice. Additionally, these mice displayed hypertrophy of glycolytic fast twitch type IIb muscle fibers.
The generation of Crym knockout mice can involve techniques like CRISPR/Cas technology.
Crym Transgenic Mouse Models (Overexpression, Reporter Lines)
Transgenic mouse models involve the introduction of foreign DNA into the mouse genome, leading to altered gene expression. This can include overexpression of a specific gene or the expression of reporter genes under the control of a gene's regulatory elements.
Transgenic mouse models with elevated expression of Crym in skeletal muscle have been created to study the effects of increased CRYM levels on metabolism. These models have shown that high levels of Crym expression in muscle can lead to an increase in T3 levels within the muscle tissue and induce a shift towards a more oxidative metabolic phenotype.
Reporter lines, where a reporter gene (such as EGFP) is expressed under the control of the Crym promoter, can be used to track Crym gene expression patterns in different tissues and cell types. Conditional knockout or overexpression models, which allow for tissue-specific or inducible manipulation of Crym expression, can also be generated using systems like Cre-lox (as suggested by the availability of a Crym allele with EGFP/cre/ERT2 expression). These models enable researchers to study the function of CRYM in specific cell populations or at particular developmental stages.
Cellular Models for Investigating this compound Function
Cellular models provide a controlled environment to investigate the molecular functions of CRYM and its interactions within specific cell types. Various cell types have been utilized to study CRYM.
Studies have investigated the function of CRYM in neuronal cells, particularly in the context of neurodegenerative diseases like Huntington's disease. Research using cellular models, including striatal neurons, has explored how altered CRYM expression might influence neuronal vulnerability and toxicity.
Astrocytes, a type of glial cell in the brain, have also been used as cellular models to study CRYM function. Research indicates that a subset of striatal astrocytes expresses CRYM, and studies using these cellular models, alongside genetic mouse models, have investigated the role of astrocytic CRYM in regulating neuronal circuits and behaviors, such as perseveration. These studies suggest that loss of CRYM in astrocytes can disrupt neurotransmitter release and contribute to behavioral phenotypes.
The use of recombinant human CRYM protein in cell culture experiments is also implied by the availability of such products, although sterile filtration is recommended for cellular applications.
Future Research Directions for Crystallin Mu Investigation
Elucidating Novel Substrates and Metabolic Intersections
The primary known function of CRYM as an enzyme is the reduction of cyclic ketimine intermediates in the lysine (B10760008) degradation pathway, such as Δ¹-piperideine-2-carboxylate (P2C) and Δ¹-pyrroline-2-carboxylate (Pyr2C). uniprot.orgnih.gov It also acts on other substrates, including those derived from sulfur-containing amino acids like lanthionine (B1674491) ketimine (LK) and cystathionine (B15957) ketimine (CysK). uniprot.orgsinobiological.comabcam.com However, the full spectrum of its substrates is likely not yet fully characterized.
Table 1: Known Substrates of Crystallin Mu (Ketimine Reductase)
| Substrate Name | Abbreviation | Associated Metabolic Pathway | Reference |
|---|---|---|---|
| Δ¹-piperideine-2-carboxylate | P2C | Lysine Catabolism | uniprot.orgnih.gov |
| Δ¹-pyrroline-2-carboxylate | Pyr2C | Glutamate (B1630785)/Proline Metabolism | uniprot.orgnih.gov |
| (S)-cystathionine ketimine | CysK | Sulfur Amino Acid Metabolism | uniprot.orgsinobiological.com |
| (R)-lanthionine ketimine | LK | Sulfur Amino Acid Metabolism | uniprot.orgsinobiological.com |
| Δ²-thiazoline-2-carboxylate | T2C | Sulfur Amino Acid Metabolism | uniprot.org |
| 3,4-dehydrothiomorpholine-3-carboxylate (B1257499) | AECK | Sulfur Amino Acid Metabolism | uniprot.org |
Deeper Exploration of this compound’s Regulatory Mechanisms in Diverse Tissues
CRYM expression and activity are regulated in a complex, tissue-specific manner. Its enzymatic function is potently inhibited by thyroid hormones (T3 and T4), and its gene expression can be controlled by transcription factors like AP-1. nih.govnih.govmybiosource.comnih.gov Expression levels vary significantly across tissues, with high levels found in the brain, kidney, muscle, and inner ear, and dynamic expression observed during hair follicle development. nih.govabcam.comnih.gov
A crucial future direction is to understand how these regulatory mechanisms differ between tissues. Research should investigate the tissue-specific factors that govern the switch between CRYM's two primary functions: thyroid hormone sequestration and enzymatic catalysis. This includes studying post-translational modifications (PTMs) such as phosphorylation or acetylation, which are known to regulate the function of other crystallin proteins. mdpi.com For example, in the inner ear, where mutations in CRYM cause deafness, is its role primarily enzymatic, related to thyroid hormone buffering, or both? nih.govresearchgate.net Elucidating these tissue-specific regulatory networks will provide deeper insight into how a single protein can perform such diverse physiological roles.
Integrative Omics Approaches to Systemic Roles of this compound
The systemic effects of CRYM are beginning to be explored through various "omics" technologies. Proteomic studies have identified differential expression of CRYM in the brains of patients with schizophrenia and in animal models of demyelination. nih.govresearchgate.net Transgenic mouse models with high CRYM expression in muscle show a significant shift in energy metabolism, favoring fat oxidation over glycolysis, which was revealed through transcriptomic and metabolomic analyses. nih.govumaryland.edu
Future research should leverage these powerful high-throughput techniques more systematically. A key area is the expansion of interactome studies, such as the use of proximity-dependent biotinylation (BioID) to map the network of proteins that interact with CRYM in different cellular contexts. ebi.ac.uk Combining proteomics with metabolomics in CRYM knockout or overexpressing models across various tissues will be essential for building a comprehensive map of its systemic functions. This integrative approach could uncover how CRYM influences broad physiological states, such as the body's response to diet, stress, and disease.
Development of Targeted Modulators of this compound Activity
Given its roles in metabolism and disease, CRYM is an attractive target for therapeutic intervention. The development of small molecules that can specifically modulate its activity is a promising area for future research. ontosight.ai These modulators could be designed as inhibitors to block its ketimine reductase activity in conditions where this may be detrimental, or as activators to enhance it.
The primary challenge and research focus will be to achieve specificity. For example, it would be highly desirable to develop inhibitors that block the enzyme's active site without interfering with its ability to bind thyroid hormone, or vice versa. This would allow for the precise dissection of its two functions and could lead to more targeted therapies. ontosight.ai Such compounds would be invaluable tools for research and could hold therapeutic potential for treating neurodegenerative disorders, certain cancers, and metabolic diseases where CRYM activity is implicated. nih.govnih.govontosight.aimdpi.com
Investigation of this compound in Emerging Disease Models
Mutations and aberrant expression of CRYM have been linked to a growing list of pathologies. These include autosomal dominant non-syndromic deafness (DFNA40), prostate cancer, head and neck squamous cell carcinoma, and various neurological conditions such as Huntington's disease, Alzheimer's disease, and schizophrenia. nih.govnih.govnih.govresearchgate.netmdpi.com Studies have also implicated it in inflammatory conditions like endotoxin-induced uveitis and in the process of demyelination. researchgate.netarvojournals.org
Future investigations should expand into new disease models where CRYM's known functions suggest a plausible role. For example, its impact on fat metabolism in mouse models suggests it could be a player in obesity, metabolic syndrome, and diabetic complications. nih.govnih.govumaryland.edu Its role as a thyroid hormone binding protein suggests it could be important in endocrine-related disorders beyond the thyroid axis itself. Exploring CRYM's function in these emerging models will broaden our understanding of its contribution to human health and disease and may identify new therapeutic opportunities.
Table 2: Selected Diseases and Conditions Associated with this compound
| Disease/Condition | Nature of Association | Reference |
|---|---|---|
| Non-Syndromic Deafness (DFNA40) | Caused by mutations in the CRYM gene. | nih.govmybiosource.comresearchgate.net |
| Prostate Cancer | Identified as an androgen-regulated gene with altered expression. | nih.govnih.govmdpi.com |
| Head & Neck Squamous Cell Carcinoma | Expression levels identified as a prognostic marker. | mdpi.com |
| Schizophrenia | Differentially expressed in the thalami of patients. | nih.gov |
| Huntington's Disease | Downregulated expression observed in patients and mouse models. | researchgate.net |
| Alzheimer's Disease | Altered gene expression patterns identified. | nih.gov |
| Endotoxin-Induced Uveitis | Identified as a candidate protein in inflammatory response. | arvojournals.org |
| Demyelination (Cuprizone Model) | Expression is altered during demyelination and remyelination. | researchgate.net |
Q & A
Q. What experimental approaches are recommended for validating crystallin mu (CRYM) antibodies in human tissue samples?
To validate CRYM antibodies, use orthogonal methods such as:
- Immunohistochemistry (IHC-P) with human cerebral cortex, kidney, or pancreas tissues as positive controls .
- Western Blot (WB) to confirm target specificity via molecular weight verification (predicted 34 kDa; observed 34 kDa in human/mouse lysates) .
- Immunofluorescence (IF) in SH-SY5Y cells, titrating antibodies between 1:50–1:500 dilutions to optimize signal-to-noise ratios .
Include negative controls (e.g., knockout tissues) and cross-validate with recombinant CRYM protein to rule out non-specific binding .
Q. How can researchers assess CRYM gene expression patterns across tissues or cell lines?
Leverage multi-omics datasets:
- BioGPS : Compare expression in human/mouse tissues (e.g., high in neural, muscle, and kidney tissues) .
- TCGA : Analyze differential expression in tumors vs. normal tissues (e.g., downregulation in gliomas) .
- GDSC/Sanger Dependency Map : Screen cancer cell lines for CRYM dependency using proteomic or CRISPR data .
Validate findings with qRT-PCR or RNA-seq on primary samples, ensuring ethical approval and standardized protocols .
Q. What are critical considerations when designing CRYM overexpression experiments?
- Expression Systems : Use HEK293T cells transfected with TrueORF cDNA clones (e.g., RC218123) for transient overexpression, ensuring myc/DDK tags for detection .
- Lysate Preparation : Collect cells 48 hours post-transfection in RIPA buffer with protease inhibitors. Confirm protein concentration via BCA assay .
- Functional Validation : Pair overexpression with thyroid hormone binding assays to verify CRYM’s role in regulating triiodothyronine (T3) .
Advanced Research Questions
Q. How can structural heterogeneity in CRYM oligomers be resolved experimentally?
- Size-Exclusion Chromatography (SEC) : Profile oligomeric states under physiological pH and T3 concentrations .
- Cryo-EM : Resolve high-resolution structures of CRYM-T3 complexes, using crosslinkers (e.g., glutaraldehyde) to stabilize transient oligomers .
- FRET-Based Assays : Monitor subunit exchange kinetics using fluorophore-labeled CRYM (e.g., CoraLite®594-conjugated antibodies) .
Contradictory oligomerization data may arise from pH/T3-dependent conformational changes; replicate experiments under strict buffer conditions .
Q. What methodologies address conflicting reports on CRYM’s role in neurodegenerative disease?
- Multi-Omics Integration : Cross-reference GWAS (e.g., OMIM:123740) with proteomic data to identify CRYM-associated pathways (e.g., ALS models) .
- In Vivo Models : Use CRYM-knockout mice to assess behavioral/cellular phenotypes, ensuring statistical rigor (ANOVA, p<0.05) .
- Biochemical Reconstitution : Test CRYM’s interaction with ALS-linked proteins (e.g., SOD1) via co-immunoprecipitation (Co-IP) in neuronal lysates .
Q. How can researchers investigate CRYM’s moonlighting functions beyond thyroid hormone binding?
- Enzymatic Profiling : Screen for ketimine reductase activity using NADPH-coupled assays (EC:1.5.1.25) .
- Metabolomic Profiling : Identify CRYM-associated metabolites (e.g., thyroid hormones, NADP) via HMDB or LC-MS .
- CRISPR Interference (CRISPRi) : Suppress CRYM in cell lines and analyze transcriptomic shifts via RNA-seq .
Data Analysis and Contradiction Management
Q. How should discrepancies in CRYM’s subcellular localization be addressed?
- Compartment-Specific Markers : Co-stain with mitochondrial (e.g., COX IV) or cytoplasmic (e.g., GAPDH) markers in IF assays .
- Subcellular Fractionation : Isolate cytoplasmic/nuclear fractions from tissues (e.g., human prostate) and quantify CRYM via WB .
Discrepancies may reflect tissue-specific expression or post-translational modifications (e.g., phosphorylation) .
Q. What statistical frameworks are optimal for analyzing CRYM’s role in large-scale omics datasets?
- Pathway Enrichment : Use Gene Set Enrichment Analysis (GSEA) on MSigDB co-expression modules .
- Machine Learning : Train classifiers (e.g., random forests) on TCGA data to predict CRYM’s diagnostic/prognostic utility .
- Meta-Analysis : Aggregate data from CHEA, GEO, and GWASdb to resolve conflicting associations (e.g., DFNA40 vs. cancer) .
Methodological Best Practices
- Antibody Titration : Always pre-titrate antibodies (e.g., ab151473 for WB) to avoid over/under-detection .
- Ethical Compliance : Obtain IRB approval for human tissues and adhere to ARRIVE guidelines for animal studies .
- Data Reproducibility : Deposit raw data in repositories (e.g., GEO, PRIDE) and provide detailed protocols in Supplementary Materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
